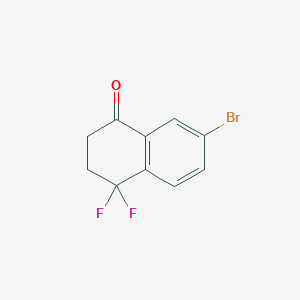
7-Bromo-4,4-difluoro-3,4-dihydronaphthalen-1(2H)-one
Cat. No. B2609320
Key on ui cas rn:
1415108-26-7
M. Wt: 261.066
InChI Key: ZPJLEKVEBRLIAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09079919B2
Procedure details


A solution of 6-bromo-1,1-difluoro-1,2,3,4-tetrahydro-naphthalene (691 mg, 2.8 mmol) in tert-butanol (7 ml). A solution of potassium dihydrogenphosphate (769 mg, 5.59 mmol) in water (2 ml) and a solution of sodium phosphate heptahydrate (1.51 g, 5.59 mmol) in water (2 ml) were added. Thereafter, potassium permanganate (670 mg, 4.2 mmol) was added and the reaction mixture stirred at room temperature for 15 hours. For the workup, the mixture was diluted with ethyl acetate (200 ml), the organic layer separated, washed with water (10 ml) and brine (10 ml), finally dried over sodium sulphate and evaporated at reduced pressure. The crude product was purified by chromatography on silica gel using a gradient of heptane/ethyl acetate=100:0 to 80:20 as the eluent. The 7-bromo-4,4-difluoro-3,4-dihydro-2H-naphthalen-1-one (515 mg, 71% yield) was obtained as a colorless oil.
Name
6-bromo-1,1-difluoro-1,2,3,4-tetrahydro-naphthalene
Quantity
691 mg
Type
reactant
Reaction Step One

Name
potassium dihydrogenphosphate
Quantity
769 mg
Type
reactant
Reaction Step Two

Name
sodium phosphate heptahydrate
Quantity
1.51 g
Type
reactant
Reaction Step Two






Yield
71%
Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8]([F:13])([F:12])[CH2:7][CH2:6][CH2:5]2.P([O-])(O)(O)=[O:15].[K+].O.O.O.O.O.O.O.P([O-])([O-])([O-])=O.[Na+].[Na+].[Na+].[Mn]([O-])(=O)(=O)=O.[K+]>C(O)(C)(C)C.O.C(OCC)(=O)C>[Br:1][C:2]1[CH:3]=[C:4]2[C:9]([C:8]([F:12])([F:13])[CH2:7][CH2:6][C:5]2=[O:15])=[CH:10][CH:11]=1 |f:1.2,3.4.5.6.7.8.9.10.11.12.13,14.15|
|
Inputs


Step One
|
Name
|
6-bromo-1,1-difluoro-1,2,3,4-tetrahydro-naphthalene
|
|
Quantity
|
691 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C2CCCC(C2=CC1)(F)F
|
Step Two
|
Name
|
potassium dihydrogenphosphate
|
|
Quantity
|
769 mg
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(O)(O)[O-].[K+]
|
|
Name
|
sodium phosphate heptahydrate
|
|
Quantity
|
1.51 g
|
|
Type
|
reactant
|
|
Smiles
|
O.O.O.O.O.O.O.P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
670 mg
|
|
Type
|
reactant
|
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
|
Step Four
|
Name
|
|
|
Quantity
|
7 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)(C)O
|
Step Five
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture stirred at room temperature for 15 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic layer separated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water (10 ml) and brine (10 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
finally dried over sodium sulphate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated at reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product was purified by chromatography on silica gel using a gradient of heptane/ethyl acetate=100:0 to 80:20 as the eluent
|
Outcomes


Product
Details
Reaction Time |
15 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC=C2C(CCC(C2=C1)=O)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 515 mg | |
| YIELD: PERCENTYIELD | 71% | |
| YIELD: CALCULATEDPERCENTYIELD | 70.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
